3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol
CAS No.:
Cat. No.: VC17695113
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO |
|---|---|
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | 3-[1-(aminomethyl)cyclopropyl]pentan-3-ol |
| Standard InChI | InChI=1S/C9H19NO/c1-3-9(11,4-2)8(7-10)5-6-8/h11H,3-7,10H2,1-2H3 |
| Standard InChI Key | ZDBGBALGTMSLNF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)(C1(CC1)CN)O |
Introduction
Structural and Physicochemical Characterization
Molecular Identity
3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol (CAS: 1707371-10-5) has the molecular formula C₉H₁₉NO and a molecular weight of 157.26 g/mol . The structure features a cyclopropane ring substituted with an aminomethyl group at the 1-position, fused to a pentan-3-ol backbone. This arrangement introduces significant steric strain due to the cyclopropane’s 60° bond angles, which may influence reactivity and stability.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | |
| Molecular Weight | 157.26 g/mol | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| LogP (Partition Coeff.) | Estimated -0.89* | (analog) |
*Estimated from structural analogs such as 3-(aminomethyl)bicyclo[1.1.1]pentan-1-methanol, which exhibits a LogP of -0.89 .
Synthetic Methodologies
Catalytic Hydrogenation
The use of palladium on carbon (Pd/C) or Raney nickel under hydrogen pressures of 0.1–2 MPa and temperatures of 20–50°C is critical for reducing intermediate imines or nitriles to amines . For instance, hydrogenation of a ketone precursor to the tertiary alcohol moiety would require similar conditions.
Reactivity and Stability Considerations
Strain-Induced Reactivity
The cyclopropane ring’s inherent strain may predispose the compound to ring-opening reactions. For example, acid-catalyzed hydrolysis could yield linear alkanes with adjacent functional groups. Additionally, the tertiary alcohol is prone to dehydration under acidic conditions, forming alkenes.
Acid/Base Sensitivity
The aminomethyl group (pKa ~9–10) confers pH-dependent solubility. Protonation under acidic conditions enhances water solubility, while deprotonation in basic media may facilitate organic-phase extraction.
Challenges in Characterization
Analytical Gaps
Current literature lacks experimental data on:
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Thermal Stability: Melting/boiling points, decomposition temperatures.
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Spectroscopic Profiles: NMR, IR, or mass spectral data.
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Solubility: Partition coefficients in aqueous/organic systems.
Computational Predictions
In silico models (e.g., DFT calculations) could predict:
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pKa: Acidity/basicity of functional groups.
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Reaction Pathways: Feasibility of ring-opening or dehydration.
Future Directions
Synthetic Optimization
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Catalyst Screening: Testing Ru or Pd complexes for asymmetric synthesis .
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Green Chemistry: Solvent-free or aqueous-phase reactions to improve sustainability.
Biological Screening
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In Vitro Assays: Testing against kinase or protease targets.
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ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies.
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